molecular formula C9H14O3 B152133 (R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde CAS No. 78008-36-3

(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

Cat. No. B152133
CAS RN: 78008-36-3
M. Wt: 170.21 g/mol
InChI Key: FFGZPNNLXMQFMO-QMMMGPOBSA-N
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Description

“®-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde” appears to be a spiro compound, which means it has two rings that share a single atom. The “dioxaspiro” part of the name suggests that the compound contains two oxygen atoms in the spiro rings. The “carbaldehyde” part indicates the presence of an aldehyde functional group (-CHO).



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the spiro rings, possibly through a cyclization reaction, and the introduction of the aldehyde group, perhaps through oxidation of a corresponding alcohol.



Molecular Structure Analysis

The molecular structure would be characterized by the two fused rings, with the shared atom being a quaternary carbon atom. The aldehyde group would be attached to one of the ring structures.



Chemical Reactions Analysis

The aldehyde group is quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation. The ether linkages in the rings (implied by the “dioxaspiro” part of the name) are generally quite stable but could potentially be cleaved under acidic or basic conditions.



Physical And Chemical Properties Analysis

Again, without specific information, we can only make general predictions about the properties of this compound. It is likely to be a solid at room temperature, with a relatively high melting point due to the rigidity of the spiro rings. The presence of the aldehyde group could make the compound polar, and therefore soluble in polar solvents.


Scientific Research Applications

Synthesis and Stability

  • 1,4-Dioxaspiro[4.5]decane derivatives, such as 1,4-Dioxaspiro[4.5]decan-6-carbaldehyde, have been studied for their synthesis and stability against alkaline hydrolysis. For instance, 1,4-Dioxaspiro[4.5]decan-6-carbaldehyde was found to be stable against sodium hydroxide, whereas other similar compounds underwent hydrolysis (Plieninger, Zeltner, 1975).

Enantioselective Synthesis

Phase Equilibria in Innovative Systems

  • The compound has been synthesized as a protected form of glycerol, leading to research into its solubility and interactions in sustainable solvents, an area critical for designing alternative reactions and separation processes (Melo, Rodrigues, Bogel-Łukasik, Bogel-Łukasik, 2012).

Flexibility in Synthesis

  • Enantiomerically pure forms of dioxaspiro[4.5]decanes have been developed using homopropargylic alcohols. This showcases the flexibility in synthesizing such compounds, which is essential for creating tailored molecules for specific applications (Schwartz, Hayes, Kitching, De Voss, 2005).

Pheromone Synthesis

  • Dioxaspiro[4.5]decane compounds have been synthesized for use as components in the odor bouquet of certain wasp species, indicating potential applications in entomology and pest control (Cubero, Lopez-Espinosa, Kari, 1995).

Insect Component Synthesis

  • These compounds have also been synthesized as components of insect pheromones, further emphasizing their potential in biological and ecological research (Zarbin, Oliveira, Delay, 2003).

Safety And Hazards

As with any chemical, handling “®-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde” would require appropriate safety precautions. The specific hazards would depend on various factors including the reactivity of the compound and its potential toxicity.


Future Directions

Future research on this compound could involve exploring its reactivity, studying its potential uses (for example, as a building block in organic synthesis or as a potential pharmaceutical), and developing methods for its synthesis.


Please note that this is a very general analysis based on the name of the compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed.


properties

IUPAC Name

(3R)-1,4-dioxaspiro[4.5]decane-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h6,8H,1-5,7H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGZPNNLXMQFMO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OC[C@@H](O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445991
Record name (2R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

CAS RN

78008-36-3
Record name (2R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DB Ramachary, YV Reddy, A Banerjee… - Organic & Biomolecular …, 2011 - pubs.rsc.org
A single-step amino acid-catalyzed diastereoselective three-component synthesis of optically pure highly functionalized spiro[5,5]undecane-1,5,9-triones preferentially over the four …
Number of citations: 34 pubs.rsc.org
EA Voight, BS Brown, SN Greszler… - The Journal of …, 2018 - ACS Publications
ABBV-168 is a dihalogenated nucleotide under investigation for the treatment of hepatitis C virus. Three synthetic routes aimed at achieving the stereoselective installation of the C2′ …
Number of citations: 10 pubs.acs.org

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